(6-((tert-Butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid
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Overview
Description
(6-((tert-Butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a boronic acid moiety
Mechanism of Action
Target of Action
The primary target of (6-((tert-Butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid is a protease present in the mitochondria known as human ClpXP . This enzyme plays a crucial role in protein degradation and regulation within the cell.
Mode of Action
This compound acts as an inhibitor of the human ClpXP protease . It forms a complex with the enzyme, effectively blocking its activity. This inhibition is achieved through the formation of tetrahedral adducts with the hydroxyl groups of threonine residues at the catalytic sites of the protease .
Biochemical Pathways
The inhibition of the human ClpXP protease by this compound affects the protein degradation pathway within the cell . This can lead to the accumulation of misfolded or damaged proteins, potentially disrupting cellular functions.
Pharmacokinetics
It is known that the introduction of a boronic acid group to bioactive molecules can modify their physicochemical and pharmacokinetic characteristics . This can lead to improved bioavailability and selectivity.
Result of Action
The inhibition of the human ClpXP protease by this compound can lead to the disruption of protein homeostasis within the cell . This can potentially result in cellular dysfunction or death, depending on the extent of protease inhibition.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the boronic acid group . Additionally, the presence of other molecules or ions in the environment can potentially interfere with the compound’s interaction with its target.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-((tert-Butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid typically involves the following steps:
Protection of the Amino Group: The amino group on the pyridine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow microreactor systems can be employed to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
(6-((tert-Butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used for oxidation reactions.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol can be used to remove the Boc protecting group.
Major Products Formed
Boronic Esters: Formed from the oxidation of the boronic acid moiety.
Free Amines: Obtained after deprotection of the Boc group.
Scientific Research Applications
(6-((tert-Butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
(6-Amino-5-methylpyridin-3-yl)boronic acid: Lacks the Boc protecting group, making it more reactive but less stable.
(6-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid: Similar structure but without the methyl group on the pyridine ring.
Uniqueness
(6-((tert-Butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid is unique due to the presence of both the Boc-protected amino group and the boronic acid moiety, which provide a balance of stability and reactivity. This makes it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
[5-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O4/c1-7-5-8(12(16)17)6-13-9(7)14-10(15)18-11(2,3)4/h5-6,16-17H,1-4H3,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHXEJUMAMZEKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)NC(=O)OC(C)(C)C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855766 |
Source
|
Record name | {6-[(tert-Butoxycarbonyl)amino]-5-methylpyridin-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70855766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356087-58-5 |
Source
|
Record name | {6-[(tert-Butoxycarbonyl)amino]-5-methylpyridin-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70855766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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